DBLA vs. Adamantane and Norbornane Lactone Acrylates: Alkali Hydrolysis Selectivity for Negative-Tone 193-nm Photoresist Precursors
In a direct comparative study evaluating lactone acrylates as hydroxy acid precursors for ArF phase-shifting lithography, only α-acryloyloxy-β,β-dimethyl-γ-butyrolactone (DBLA) undergoes alkali hydrolysis to produce the requisite γ-hydroxy acid. Both adamantane lactone acrylate (AdLA) and norbornane lactone acrylate (NLA) fail to hydrolyze under identical alkali hydrolysis conditions [1]. This qualitative binary outcome—hydrolyzable versus non-hydrolyzable—represents a gatekeeping functional requirement for this resist chemistry.
| Evidence Dimension | Alkali hydrolysis to γ-hydroxy acid |
|---|---|
| Target Compound Data | Yes (stable γ-hydroxy acid produced) |
| Comparator Or Baseline | AdLA: No hydrolysis; NLA: No hydrolysis |
| Quantified Difference | Binary (hydrolyzable vs. non-hydrolyzable); only DBLA yields hydrolyzed product |
| Conditions | Alkali hydrolysis conditions for ArF resist precursor evaluation |
Why This Matters
For 193-nm negative-tone photoresist development, hydrolysis to γ-hydroxy acid is an absolute prerequisite for subsequent acid-catalyzed intramolecular esterification and pattern formation, rendering AdLA and NLA functionally unsuitable.
- [1] Hada H, et al. Development of high-performance negative-tone resists for 193-nm lithography. Proc. SPIE 5039, Advances in Resist Technology and Processing XX. 2003:175-184. View Source
